(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound. It features iridium at its core, coordinated with two 2-(4-fluorophenyl)pyridine ligands and one 2,2’-bipyridyl ligand, with hexafluorophosphate as the counterion. This compound is notable for its applications in organic light-emitting diodes (OLEDs) and other photophysical studies due to its unique luminescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands 2-(4-fluorophenyl)pyridine and 2,2’-bipyridyl are synthesized or procured.
Complex Formation: The iridium precursor, often iridium trichloride hydrate, is reacted with the ligands in a suitable solvent such as ethylene glycol or 2-ethoxyethanol under reflux conditions.
Purification: The resulting crude product is purified using techniques like column chromatography or recrystallization.
Counterion Exchange: The purified complex is treated with hexafluorophosphoric acid to exchange the chloride ions with hexafluorophosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The iridium center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions where the ligands can be replaced by other coordinating molecules.
Photochemical Reactions: The compound exhibits photoluminescence, making it reactive under light exposure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or hydrazine hydrate are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can produce a variety of iridium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including C-H activation and cross-coupling reactions. Its unique electronic properties make it a valuable tool in studying photophysical and photochemical processes.
Biology and Medicine
In biological and medical research, (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is explored for its potential in bioimaging and as a photosensitizer in photodynamic therapy. Its luminescent properties allow for tracking and imaging in biological systems.
Industry
Industrially, this compound is primarily used in the development of OLEDs. Its efficient luminescence and stability make it an ideal candidate for use in display and lighting technologies.
Mechanism of Action
The compound exerts its effects through its ability to absorb and emit light. The iridium center, coordinated with the ligands, facilitates efficient intersystem crossing, leading to phosphorescence. This process involves the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process. The molecular targets and pathways involved are primarily related to its interaction with light and the resulting electronic transitions.
Comparison with Similar Compounds
Similar Compounds
- (2,2’-Bipyridyl)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
- (2,2’-Bipyridyl)bis[2-(4-chlorophenyl)pyridine]iridium(III) hexafluorophosphate
Uniqueness
Compared to similar compounds, (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is unique due to the presence of the 4-fluorophenyl group, which influences its electronic properties and photophysical behavior. This makes it particularly suitable for applications requiring specific luminescent characteristics.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8FN.C10H8N2.3F6P.Ir/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;;/q;;;3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMNJEIZKGYRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F20IrN4P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.